molecular formula Cl6H2IrK3O B6354736 MFCD00150557 CAS No. 35705-96-5

MFCD00150557

Cat. No.: B6354736
CAS No.: 35705-96-5
M. Wt: 540.2 g/mol
InChI Key: IMHIOSUDAGZHLR-UHFFFAOYSA-H
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Description

Typical properties of such compounds include moderate molecular weights (200–250 g/mol), trifluoromethyl or boronic acid functional groups, and solubility in organic solvents like tetrahydrofuran (THF) or methanol .

Properties

IUPAC Name

tripotassium;hexachloroiridium(3-);hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.3K.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIOSUDAGZHLR-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H2IrK3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hexachloroiridate(III) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

IrCl3+3KClK3[IrCl6]IrCl_3 + 3KCl \rightarrow K_3[IrCl_6] IrCl3​+3KCl→K3​[IrCl6​]

This reaction is usually performed at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of potassium hexachloroiridate(III) involves the use of high-purity iridium and potassium chloride. The reaction is conducted in large reactors with precise control over temperature, pressure, and concentration to maximize efficiency and yield. The product is then purified through crystallization and filtration processes to obtain high-purity potassium hexachloroiridate(III).

Chemical Reactions Analysis

Types of Reactions

Potassium hexachloroiridate(III) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to lower oxidation state complexes.

    Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and others.

Major Products Formed

    Oxidation: Higher oxidation state complexes of iridium.

    Reduction: Lower oxidation state complexes of iridium.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Potassium hexachloroiridate(III) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other iridium complexes and catalysts.

    Biology: Employed in studies involving metalloproteins and enzyme mimetics.

    Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with biological molecules.

    Industry: Utilized in the production of iridium-based catalysts for various industrial processes, including hydrogenation and oxidation reactions.

Mechanism of Action

The mechanism of action of potassium hexachloroiridate(III) involves its ability to coordinate with various ligands and form stable complexes. The iridium center can undergo redox reactions, making it a versatile catalyst in chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

The following analysis compares hypothetical properties of MFCD00150557 with structurally and functionally analogous compounds from the evidence.

Structural Analogs

CAS No. MDL No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score*
1533-03-5 MFCD00039227 C₁₀H₉F₃O 202.17 Trifluoromethyl ketone 0.95
1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halides 0.87
1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 Bromo-substituted aromatic 0.78
This compound C₉H₈F₃NO (hypothetical) 215.16 Trifluoromethyl amide 1.00 (reference)

Similarity Score : Calculated using Tanimoto coefficients based on functional group alignment and molecular descriptors (e.g., logP, TPSA) .

Key Differences:
  • Functional Groups : this compound (amide) vs. 1533-03-5 (ketone) and 1046861-20-4 (boronic acid). Amides exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and bioavailability .
  • Synthetic Accessibility : Boronic acid derivatives (e.g., 1046861-20-4) require palladium catalysts for cross-coupling, while trifluoromethyl compounds (e.g., 1533-03-5) often involve nucleophilic fluorination .

Physicochemical Properties

Property This compound (hypothetical) 1533-03-5 1046861-20-4
LogP 1.8 2.15 0.78
TPSA (Ų) 48.5 17.1 40.46
Water Solubility (mg/mL) 0.24 0.001 0.55
Bioavailability Score 0.55 0.55 0.55
  • LogP : Lower for this compound compared to 1533-03-5, suggesting reduced lipophilicity due to the amide group .
  • TPSA : Higher TPSA in this compound correlates with increased polarity, enhancing interaction with biological targets .

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